molecular formula C6H12O5 B1581267 alpha-L-Rhamnose CAS No. 6014-42-2

alpha-L-Rhamnose

Cat. No. B1581267
CAS RN: 6014-42-2
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-HGVZOGFYSA-N
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Description

Alpha-L-Rhamnose is a type of sugar that is found in various plants and bacteria. It is a rare sugar that has been gaining attention due to its unique properties and potential applications in various fields, including pharmaceuticals, food, and cosmetics. In

Mechanism of Action

Target of Action

Alpha-L-Rhamnopyranose, also known as alpha-L-Rhamnose, primarily targets the enzyme alpha-L-rhamnosidase . This enzyme belongs to the glycoside hydrolase families and is found in animals, plants, and microorganisms . It specifically hydrolyzes the non-reducing end of alpha-L-Rhamnose .

Mode of Action

Alpha-L-Rhamnopyranose interacts with alpha-L-rhamnosidase, which acts to cleave the alpha-L-rhamnosyl portion of flavonoids . It specifically hydrolyzes the alpha-1,2, alpha-1,3, alpha-1,4, alpha-1, and alpha-1,6 glycosidic bonds at the ends of glycans or glycosides, releasing L-rhamnose and producing new glycans or glycosides .

Biochemical Pathways

The action of Alpha-L-Rhamnopyranose affects the biochemical pathways involving the hydrolysis of terminal L-rhamnose of various natural glycosides, such as naringin, hesperidin, and rutin . This process is facilitated by alpha-L-rhamnosidase, which is ubiquitous in nature and can be classified into GH13, GH78, and GH106 glycoside hydrolase families based on amino acid sequence similarity .

Result of Action

The molecular and cellular effects of Alpha-L-Rhamnopyranose’s action involve the release of L-rhamnose and the production of new glycans or glycosides . This process is facilitated by the enzyme alpha-L-rhamnosidase, which hydrolyzes the alpha-L-rhamnosyl portion of flavonoids .

Action Environment

The action of Alpha-L-Rhamnopyranose is influenced by various environmental factors. The enzyme alpha-L-rhamnosidase, which is the primary target of Alpha-L-Rhamnopyranose, is found in a wide range of sources and is commonly found in animals, plants, and microorganisms . Therefore, the action, efficacy, and stability of Alpha-L-Rhamnopyranose may vary depending on the specific environmental context.

properties

IUPAC Name

(2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-HGVZOGFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331435
Record name alpha-L-Rhamnose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-L-Rhamnose

CAS RN

6014-42-2
Record name α-L-Rhamnose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6014-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-L-Rhamnose
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-L-Rhamnose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-L-RHAMNOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0E04Y9M7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of α-L-rhamnose?

A1: α-L-Rhamnose has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.

Q2: How is the structure of α-L-rhamnose elucidated?

A2: Techniques like NMR spectroscopy, methylation analysis, and periodate oxidation are commonly employed to determine the structure of α-L-rhamnose-containing compounds [].

Q3: How does α-L-rhamnose contribute to bacterial antigenicity?

A3: α-L-Rhamnose is a key component of lipopolysaccharides (LPS) in various bacteria, including Mycobacterium [, , , ], Pseudomonas [, ], and Streptococcus []. These LPS molecules act as antigens, eliciting immune responses in the host. Modifications in the α-L-rhamnose residues within the LPS structure can alter the antigenic properties of the bacteria [, ].

Q4: Are there human monoclonal antibodies that specifically recognize α-L-rhamnose?

A4: Yes, human monoclonal antibodies, such as MH-4H7 and KN-2B11, have been shown to bind specifically to the outer core region of Pseudomonas aeruginosa LPS, recognizing α-L-rhamnose residues as part of their epitope [].

Q5: Can α-L-rhamnose act as a ligand for cellular receptors?

A5: Research suggests that human granulocytes express surface lectins that specifically recognize α-L-rhamnose. These lectins mediate interactions with other cells and their expression is modulated by factors like GM-CSF [].

Q6: What is the role of α-L-rhamnose in the phenolic glycolipid of Mycobacterium leprae?

A6: The phenolic glycolipid I of Mycobacterium leprae, a key antigen in leprosy, contains a specific trisaccharide unit where α-L-rhamnose residues are present. The 3,6-di-O-methyl-β-D-glucopyranosyl-(1→4)-2,3-di-O-methyl-α-L-rhamnopyranosyl-(1→2)-3-O-methyl-α-L-rhamnopyranose trisaccharide has been synthesized, and its role in antibody binding has been investigated [, ].

Q7: How does α-L-rhamnose contribute to the antifungal activity of avenacosides?

A7: Avenacosides, antifungal compounds found in oat leaves, contain α-L-rhamnose as part of their structure. The removal of this sugar by fungal α-rhamnosidases abolishes the antifungal activity of these compounds [].

Q8: What is the role of α-L-rhamnose in the biosynthesis of the group B Streptococcus polysaccharide?

A8: α-L-Rhamnose is a major component of the group-specific antigen polysaccharide in group B Streptococcus. This polysaccharide is composed of four different oligosaccharide units, all linked by a phosphodiester bond involving α-L-rhamnose-containing units [].

Q9: Can α-L-rhamnose be used for the development of diagnostic tools?

A9: Synthetic antigens containing α-L-rhamnose, like the neoglycoprotein TB-NT-P-BSA, show promise as tools for the serodiagnosis of diseases like tuberculosis []. Additionally, understanding the role of α-L-rhamnose in bacterial antigens can aid in developing more effective vaccines and diagnostic tests.

Q10: How can α-L-rhamnose be used in drug delivery?

A10: α-L-Rhamnose-recognizing lectins, found on the surface of certain cells like keratinocytes [], could potentially be exploited for targeted drug delivery. By conjugating drugs to α-L-rhamnose, it might be possible to direct them specifically to cells expressing these lectins [].

Q11: How is computational chemistry used to study α-L-rhamnose?

A11: DFT calculations have been employed to investigate the conformational behavior of α-L-rhamnose-1-phosphate analogues and their potential as mimics for the natural compound []. This approach can help understand the structural features impacting its biological activity.

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